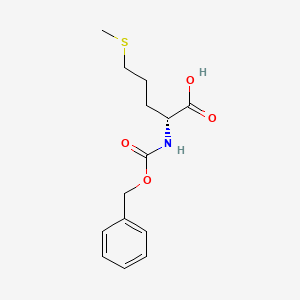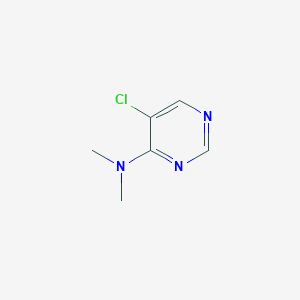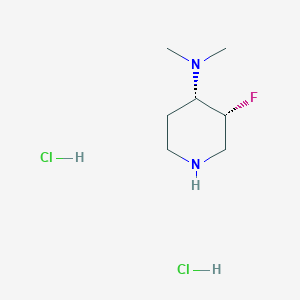
Z-D-HoMet-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-D-HoMet-OH, also known as (S)-2-(benzyloxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid, is a compound of interest in various scientific fields. It is a derivative of amino acids and is often used in peptide synthesis and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-HoMet-OH typically involves the protection of the amino group of an amino acid derivative, followed by the introduction of the methoxyphenyl group. Common synthetic routes include:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Z) group.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the protected amino acid with a methoxyphenyl derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques such as:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the efficient production of peptides and amino acid derivatives.
High-Performance Liquid Chromatography (HPLC): Used for the purification of the compound to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Z-D-HoMet-OH undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Z-D-HoMet-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Z-D-HoMet-OH involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include:
Enzyme Inhibition: By binding to the active site of enzymes, it can prevent substrate binding and subsequent reactions.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-D-Phe-OH: A similar compound with a phenyl group instead of a methoxyphenyl group.
Z-D-Tyr-OH: Contains a hydroxyl group on the phenyl ring.
Z-D-Trp-OH: Features an indole ring instead of a methoxyphenyl group.
Uniqueness
Z-D-HoMet-OH is unique due to its methoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies.
Eigenschaften
Molekularformel |
C14H19NO4S |
|---|---|
Molekulargewicht |
297.37 g/mol |
IUPAC-Name |
(2R)-5-methylsulfanyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-20-9-5-8-12(13(16)17)15-14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17)/t12-/m1/s1 |
InChI-Schlüssel |
HIUFIRVCAFTFKW-GFCCVEGCSA-N |
Isomerische SMILES |
CSCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CSCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)







![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)

![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)

![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)
